Cellular Aβ42 Lowering Potency: GSM‑1 Demonstrates Superior Efficacy to First‑Generation GSMs but Lower Potency than Advanced‑Stage Candidates
In cell‑based assays, GSM‑1 reduces Aβ42 production with an IC50 of 0.348 µM, representing a >280‑fold improvement in potency compared to the first‑generation NSAID‑type GSM sulindac sulfide (IC50 ~100 µM) . However, GSM‑1 is approximately 50‑fold less potent than the advanced clinical‑stage GSM BPN‑15606, which exhibits an Aβ42 IC50 of 7 nM in SHSY5Y neuroblastoma cells , and approximately 17‑fold less potent than BMS‑932481 (Aβ42 IC50 = 6.6 nM) . Notably, GSM‑1 maintains robust Aβ42 lowering (70–80% reduction) across wild‑type APP and all phenylalanine‑substituted mutants, including the V44F mutant that produces minimal basal Aβ42, demonstrating broad efficacy against structurally diverse APP substrates [1].
| Evidence Dimension | Aβ42‑lowering potency in cell‑based assays |
|---|---|
| Target Compound Data | IC50 = 0.348 µM (348 nM) |
| Comparator Or Baseline | Sulindac sulfide: IC50 ~100 µM; BPN‑15606: IC50 = 7 nM; BMS‑932481: IC50 = 6.6 nM |
| Quantified Difference | GSM‑1 is >280‑fold more potent than sulindac sulfide; 50‑fold less potent than BPN‑15606; 53‑fold less potent than BMS‑932481 |
| Conditions | Cell‑based assays; SHSY5Y cells (BPN‑15606); HEK293 cells (GSM‑1, BMS‑932481) |
Why This Matters
GSM‑1 provides a well‑characterized, moderate‑potency tool compound suitable for mechanistic studies, whereas BPN‑15606 or BMS‑932481 may be preferred for in vivo efficacy models requiring sub‑nanomolar potency.
- [1] Page RM, Gutsmiedl A, Fukumori A, et al. Beta‑amyloid precursor protein mutants respond to γ‑secretase modulators. J Biol Chem. 2010;285(23):17798‑17810. View Source
